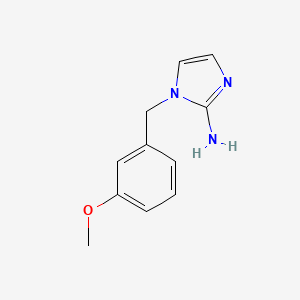

1-(3-Methoxybenzyl)-1H-imidazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-methoxyphenyl)methyl]imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-15-10-4-2-3-9(7-10)8-14-6-5-13-11(14)12/h2-7H,8H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYSQESZCQOXMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Targets of 1-benzyl-1H-imidazol-2-amine Scaffolds

Introduction: The Privileged Scaffold of 1-benzyl-1H-imidazol-2-amine

The 1-benzyl-1H-imidazol-2-amine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. Its structural features, including a hydrogen bond donor-acceptor system, π-stacking capabilities afforded by the fused aromatic rings, and the conformational flexibility of the benzyl group, allow for diverse and specific interactions with a range of biological macromolecules. This guide provides an in-depth technical exploration of the known and emerging biological targets for this versatile scaffold, offering insights for researchers, medicinal chemists, and drug development professionals. We will delve into the mechanistic underpinnings of these interactions, provide detailed experimental protocols for target validation, and present key quantitative data to inform structure-activity relationship (SAR) studies.

Chapter 1: Ion Channel Modulation - Targeting TRPC5 in Chronic Kidney Disease

A significant breakthrough in the therapeutic application of the 1-benzyl-1H-imidazol-2-amine scaffold has been the discovery of potent and selective inhibitors of the Transient Receptor Potential Cation Channel 5 (TRPC5).[1][2] This non-selective, calcium-permeable cation channel is a key mediator in the pathogenesis of progressive kidney diseases, particularly Focal Segmental Glomerulosclerosis (FSGS).[3]

Mechanism of Action and Signaling Pathway

In podocytes, the specialized cells of the kidney's filtration barrier, the small GTPase Rac1 plays a critical role in regulating the actin cytoskeleton. Pathological activation of Rac1, often linked to genetic mutations or cellular stress, leads to the translocation and activation of TRPC5 channels at the cell membrane.[3] The subsequent influx of calcium ions triggers a cascade of events, including cytoskeletal remodeling, podocyte effacement (the flattening of their intricate foot processes), and eventual cell death, culminating in proteinuria and kidney failure.[3][4]

Derivatives of the 1-benzyl-1H-imidazol-2-amine scaffold, such as the well-characterized compound AC1903 , act as direct inhibitors of the TRPC5 ion channel.[3][5] By physically blocking the channel pore, these compounds prevent the detrimental influx of calcium, thereby preserving podocyte structure and function.[3] This targeted inhibition has been shown to suppress proteinuria and prevent podocyte loss in animal models of FSGS.[3][6]

Caption: TRPC5 Signaling Pathway in Podocyte Injury.

Quantitative Data: Potency and Selectivity

The following table summarizes the inhibitory activity of representative 1-benzyl-1H-imidazol-2-amine derivatives against TRPC5.

| Compound | Target | IC₅₀ (µM) | Selectivity | Reference |

| AC1903 | TRPC5 | 14.7 | Selective over TRPC4 and TRPC6 | [5][7] |

| ML204 | TRPC5 | 13.6 | Potent TRPC4/5 antagonist | [5] |

Experimental Protocol: Calcium Imaging Assay for TRPC5 Inhibition

This protocol describes a fluorescent-based calcium imaging experiment to measure the inhibitory effect of a compound on TRPC5 channels expressed in a cell line (e.g., HEK293).[8][9]

Materials:

-

HEK293 cells stably or transiently expressing human TRPC5.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

TRPC5 activator (e.g., Englerin A or Riluzole).

-

1-benzyl-1H-imidazol-2-amine test compound stock solution (e.g., 10 mM in DMSO).

-

Vehicle control (DMSO).

-

Black-walled, clear-bottom 96-well plates.

-

Fluorescent plate reader with automated liquid handling.

Procedure:

-

Cell Plating: Plate TRPC5-expressing HEK293 cells onto 96-well plates at a density to achieve 80-90% confluency on the day of the experiment.

-

Dye Loading: Prepare a loading buffer containing 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS. Remove the cell culture medium and add 100 µL of the loading buffer to each well. Incubate for 60 minutes at 37°C in the dark.

-

Compound Incubation: After incubation, wash the cells twice with HBSS. Add 100 µL of HBSS containing the desired concentration of the test compound or vehicle control to the respective wells. Incubate for 15-30 minutes at room temperature.

-

Calcium Flux Measurement: Place the plate in a fluorescent plate reader. Measure the baseline fluorescence for 10-20 seconds.

-

Activation and Data Acquisition: Add the TRPC5 activator (e.g., Englerin A to a final concentration of 50 nM) to all wells simultaneously using the instrument's liquid handling capabilities. Immediately begin recording the fluorescence intensity at regular intervals (e.g., every 1-2 seconds) for 2-5 minutes.

-

Data Analysis: The change in fluorescence intensity over time reflects the influx of calcium. Calculate the peak fluorescence response for each well. Determine the percent inhibition by comparing the response in the presence of the test compound to the vehicle control. Generate a dose-response curve and calculate the IC₅₀ value.

Chapter 2: Antiparasitic Activity - Inhibition of Leishmania Arginase

The 1-benzyl-1H-imidazol-2-amine scaffold has also demonstrated promising activity against the protozoan parasite Leishmania, the causative agent of leishmaniasis. The primary molecular target identified in this context is the parasite's arginase enzyme.[10][11]

Mechanism of Action and Pathogenic Pathway

Leishmania parasites are obligate intracellular pathogens that reside and replicate within host macrophages. For their proliferation, they are heavily reliant on the synthesis of polyamines, such as putrescine and spermidine.[12] The parasite's arginase is a critical enzyme in this pathway, catalyzing the hydrolysis of L-arginine to L-ornithine, the direct precursor for polyamine biosynthesis.[13]

By inhibiting Leishmania arginase, 1-benzyl-1H-imidazol-2-amine derivatives effectively cut off the supply of ornithine, thereby halting polyamine synthesis and arresting parasite growth.[11] Furthermore, this mechanism has a dual therapeutic benefit. Within the macrophage, the host's inducible nitric oxide synthase (iNOS) competes with the parasite's arginase for the same substrate, L-arginine. Inhibition of the parasite's arginase can therefore shunt the available L-arginine towards the iNOS pathway, leading to increased production of nitric oxide (NO), a potent anti-leishmanial molecule.[14][15]

Caption: Mechanism of Action against Leishmania.

Quantitative Data: Antileishmanial Activity

The following table presents the activity of representative N-benzyl-1H-benzimidazol-2-amine derivatives against Leishmania mexicana.

| Compound | Target | Activity | Reference |

| Compound 8 | L. mexicana arginase | 68.27% inhibition | [11] |

| Compound 1 | L. mexicana arginase | IC₅₀ = 52 µM | [16] |

| Compound 2 | L. mexicana arginase | IC₅₀ = 82 µM | [16] |

Experimental Protocol: Leishmania Arginase Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory activity of test compounds against recombinant Leishmania arginase by measuring the production of urea.[17][18]

Materials:

-

Recombinant Leishmania arginase.

-

L-arginine solution (e.g., 500 mM in water, pH 9.5).

-

CHES buffer (50 mM, pH 9.5).

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

Urea assay kit (containing urease, and reagents for colorimetric detection of ammonia).

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add 10 µL of CHES buffer, 10 µL of the test compound at various concentrations (or DMSO for control), and 20 µL of a diluted solution of recombinant Leishmania arginase in CHES buffer. Incubate for 15 minutes at 37°C.

-

Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of the L-arginine solution to each well.

-

Enzymatic Reaction: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching agent as specified by the urea assay kit (e.g., a strong acid).

-

Urea Quantification: Proceed with the urea quantification protocol provided with the commercial kit. This typically involves the conversion of urea to ammonia by urease, followed by a colorimetric reaction to detect the ammonia produced.

-

Measurement and Analysis: Read the absorbance at the appropriate wavelength using a microplate reader. Calculate the amount of urea produced in each well based on a standard curve. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.

Chapter 3: Kinase Inhibition - Targeting the Raf/MEK/ERK Pathway

The 1-benzyl-1H-imidazole scaffold has also been explored for its potential as a kinase inhibitor, particularly targeting the Raf kinases within the mitogen-activated protein kinase (MAPK) signaling cascade.[19]

Mechanism of Action and Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[1][20] Mutations in this pathway, especially in the B-Raf kinase, are common in various cancers, including melanoma.[19] Activated Ras recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf), which in turn phosphorylate and activate MEK1/2. Activated MEK then phosphorylates and activates ERK1/2, which translocates to the nucleus to regulate the activity of numerous transcription factors involved in cell growth and division.[1][14]

Certain derivatives, such as (4-aminobenzyl)-1H-imidazol-1-yl pyrimidin-2-yl compounds, have been identified as potent and selective inhibitors of B-RafV600E and C-Raf.[19] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of MEK.

Caption: The Raf/MEK/ERK Signaling Pathway.

Quantitative Data: Raf Kinase Inhibition

| Compound | Target | IC₅₀ (nM) | Reference |

| Compound 10c | B-RafV600E | 38.3 | [19] |

| Compound 10c | C-Raf | 8.79 | [19] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to assess the inhibition of Raf kinases is a biochemical assay that measures the phosphorylation of a substrate, such as MEK1.

Materials:

-

Recombinant active B-Raf or C-Raf kinase.

-

Recombinant inactive MEK1 (substrate).

-

ATP.

-

Kinase assay buffer.

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

Detection system (e.g., anti-phospho-MEK1 antibody and a secondary antibody conjugated to a detectable label, or a luminescence-based ATP detection reagent).

-

384-well plates.

Procedure:

-

Compound Plating: Add the test compound at various concentrations to the wells of a 384-well plate.

-

Enzyme and Substrate Addition: Add a solution containing the Raf kinase and MEK1 substrate to each well.

-

Reaction Initiation: Start the reaction by adding ATP to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated MEK1 or the amount of remaining ATP using a suitable detection method.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Chapter 4: Metabolic Regulation - TGR5 Agonism

In contrast to the inhibitory roles described above, derivatives of the 1-benzyl-1H-imidazole scaffold have also been developed as agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for the treatment of type 2 diabetes and other metabolic disorders.[4]

Mechanism of Action and Signaling Pathway

TGR5 is a G-protein coupled receptor that is activated by bile acids.[12] Its activation in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent insulin secretion from pancreatic β-cells.[9] The signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[9][21]

1-benzyl-1H-imidazole-5-carboxamide derivatives have been shown to be potent TGR5 agonists, stimulating GLP-1 secretion and exhibiting glucose-lowering effects in vivo.[4]

Caption: TGR5 Signaling Pathway for GLP-1 Secretion.

Quantitative Data: TGR5 Agonistic Activity

| Compound | Target | EC₅₀ (nM) | Reference |

| Compound 19d | hTGR5 | Potent agonist | [4] |

| Compound 19e | hTGR5 | Potent agonist | [4] |

| Compound 31d | hTGR5 | 0.057 | [18] |

Experimental Protocol: GLP-1 Secretion Assay

This protocol describes an in vitro assay to measure the ability of a test compound to stimulate GLP-1 secretion from an enteroendocrine cell line, such as NCI-H716.

Materials:

-

NCI-H716 cells.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Assay buffer (e.g., HBSS with 10 mM HEPES and 0.1% BSA).

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

DPP-IV inhibitor (to prevent GLP-1 degradation).

-

GLP-1 ELISA kit.

-

24-well plates.

Procedure:

-

Cell Seeding: Seed NCI-H716 cells in a 24-well plate and grow to confluency.

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate with assay buffer containing a DPP-IV inhibitor for 30 minutes at 37°C.

-

Compound Treatment: Remove the pre-incubation buffer and add assay buffer containing the test compound at various concentrations.

-

Incubation: Incubate the plate for 2 hours at 37°C.

-

Supernatant Collection: Collect the supernatant from each well.

-

GLP-1 Measurement: Measure the concentration of GLP-1 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the GLP-1 concentration as a function of the test compound concentration and determine the EC₅₀ value.

Chapter 5: Other Emerging Targets and Broader Activities

The versatility of the 1-benzyl-1H-imidazol-2-amine scaffold extends to several other promising biological targets and broader therapeutic areas.

Epigenetic Regulation: Lysine Demethylase (KDM) Inhibition

Benzimidazole-containing scaffolds have been identified as inhibitors of lysine demethylases (KDMs), particularly the KDM4 subfamily.[22][23] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone lysine residues, thereby influencing gene expression. Dysregulation of KDMs is implicated in various cancers. While direct inhibition by the 1-benzyl-1H-imidazol-2-amine core requires further specific investigation, the broader benzimidazole class shows promise in this area.

DNA Topology Modulation: Topoisomerase I Inhibition

Benzimidazole derivatives have been reported to inhibit human topoisomerase I, an essential enzyme for DNA replication and transcription.[6][24] These compounds can act as DNA intercalators or bind to the enzyme-DNA complex, preventing the re-ligation of the DNA strand and leading to cytotoxic DNA breaks. This mechanism underlies the anticancer activity of some benzimidazole-based compounds.

Broad-Spectrum Antimicrobial and Anticancer Activity

Numerous studies have reported the broad-spectrum antimicrobial (antibacterial, antifungal, antiviral) and anticancer activities of 1-benzyl-1H-imidazol-2-amine and related benzimidazole derivatives.[17][25][26][27] The mechanisms of action are often multifactorial and can include:

-

Inhibition of tubulin polymerization: Similar to other benzimidazole anthelmintics.

-

Inhibition of nucleic acid synthesis: Through various mechanisms including topoisomerase inhibition.

-

Disruption of microbial cell membrane integrity.

-

Inhibition of key metabolic enzymes.

The specific molecular targets for many of these broad-spectrum activities are still under active investigation and represent a fertile ground for future research.

Conclusion

The 1-benzyl-1H-imidazol-2-amine scaffold is a remarkably versatile platform for the development of novel therapeutics. Its ability to interact with a diverse array of biological targets, from ion channels and enzymes to kinases and epigenetic regulators, underscores its privileged status in medicinal chemistry. This guide has provided a comprehensive overview of the key biological targets, their associated signaling pathways, and the experimental methodologies used for their investigation. It is our hope that this technical resource will serve as a valuable tool for researchers in the field, facilitating the rational design and development of the next generation of drugs based on this potent chemical scaffold.

References

- Cook, S. J., & Mattingly, P. G. (2012). The Raf/Mek/Erk pathway. In Signal Transduction (pp. 129-158). Cold Spring Harbor Perspectives in Biology.

- Kumar, U., Narang, R., Nayak, S. K., Singh, S. K., & Gupta, V. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2400-2406.

- da Silva, M. F., & Floeter-Winter, L. M. (2014). Arginase in Leishmania. Subcellular biochemistry, 74, 143–158.

- Colotti, G., & Ilari, A. (2011). Polyamine metabolism in Leishmania: from arginine to trypanothione. Amino acids, 40(2), 269–285.

- Zhou, Y., Castonguay, P., Sidhom, E. H., Clark, A. R., Dvela-Levitt, M., Kim, S., ... & Greka, A. (2017). A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models. Science, 358(6368), 1332-1336.

- Nieto-Meneses, R., Castillo, R., Hernández-Campos, A., Maldonado-Rangel, A., Matius-Ruiz, J. B., Trejo-Soto, P. J., ... & Yépez-Mulia, L. (2018). In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species. Experimental parasitology, 184, 82–89.

- Thomas, C., Auwerx, J., & Schoonjans, K. (2008). Bile acids and the membrane bile acid receptor TGR5—connecting nutrition and metabolism. Thyroid, 18(2), 167-174.

- Hopkins, C. R., Cheung, M., Dvela-Levitt, M., Kim, S., Li, H., Liu, S., ... & Greka, A. (2019). Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo [d] imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903. Bioorganic & medicinal chemistry letters, 29(2), 155-159.

- Kumar, A., & Murthy, K. S. (2014). Release of GLP-1 and PYY in response to the activation of G protein-coupled bile acid receptor TGR5 is mediated by Epac/PLC-ε pathway and modulated by endogenous H2S. American Journal of Physiology-Gastrointestinal and Liver Physiology, 306(6), G479-G491.

- Abdel-Mohsen, H. T., El-Sayed, M. A. A., & El-Diwani, H. I. (2017). Synthesis and anticancer activity of novel benzimidazole derivatives. Medicinal Chemistry Research, 26(11), 2748-2757.

- Wanasen, N., & Soong, L. (2008). L-arginine metabolism and its impact on host immunity against Leishmania infection. Immunologic research, 41(1), 15–25.

- Wagiha, N., Abdel-Rahman, I. M., El-Koussi, N. A., & Abuo-Rahma, G. E. D. A. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Medicinal Chemistry.

- Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2020). Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria. European journal of medicinal chemistry, 186, 111883.

-

Wikipedia. (2023, October 27). MAPK/ERK pathway. In Wikipedia. [Link]

- Ha, J. H., Lee, J. H., Park, S. Y., Lee, J. Y., Kim, D. J., Lee, K., ... & Cho, S. Y. (2014). Design, synthesis and biological evaluation of benzyl 2-(1H-imidazol-1-yl) pyrimidine analogues as selective and potent Raf inhibitors. Bioorganic & medicinal chemistry letters, 24(15), 3600–3604.

- Yang, J., Chen, Z., Liu, Y., & Liu, Y. (2018). Imidazoles as potential anticancer agents. Future medicinal chemistry, 10(12), 1475–1494.

- Zhou, Y., Castonguay, P., Sidhom, E. H., Clark, A. R., Dvela-Levitt, M., Kim, S., ... & Greka, A. (2017). A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models. Science (New York, N.Y.), 358(6368), 1332–1336.

- Chen, W. D., Wang, Y. D., Meng, Z. H., Zhang, Q., Wang, Y., Zhang, L. L., ... & Li, J. Y. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & medicinal chemistry, 32, 115972.

- Kamal, A., Reddy, T. S., Vishnuvardhan, M. V. P. S., Ramakrishna, G., & Sastry, G. N. (2019). Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action. Biochemistry, 58(8), 1015–1026.

- Iniesta, V., Gómez-Nieto, L. C., & Corraliza, I. (2001). The inhibition of arginase by Nomega-hydroxy-l-arginine controls the growth of Leishmania inside macrophages. The Journal of experimental medicine, 193(6), 777–784.

- Ramurthy, S., Subramanian, S., Aikawa, M., Amiri, P., Costales, A., Dove, J., ... & Renhowe, P. A. (2008). Design and synthesis of orally bioavailable benzimidazoles as Raf kinase inhibitors. Journal of medicinal chemistry, 51(22), 7049–7052.

- Zou, L., Wang, Y., Li, S., Zhang, Y., & Zhang, Q. (2022). Structures of several TGR5 agonists and their EC50 (concentration for 50% of maximal effect) values on human TGR5 (hTGR5).

- Wagiha, N., El-Koussi, N. A., & Abuo-Rahma, G. E. D. A. (2023). Representation of various targets of 1H-benzimidazolederivatives having anticancer effects.

- Chen, X., Li, Y., & Li, J. (2022). Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment. Journal of Medicinal Chemistry, 65(15), 10185-10206.

- Kumar, A., & Murthy, K. S. (2014). Release of GLP-1 and PYY in response to the activation of G protein-coupled bile acid receptor TGR5 is mediated by Epac/PLC-ε pathway and modulated by endogenous H2S. American Journal of Physiology. Gastrointestinal and Liver Physiology, 306(6), G479–G491.

- Carter, D. M., Specker, E., Przygodda, J., Neuenschwander, M., von Kries, J. P., Heinemann, U., ... & Gohlke, U. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. Journal of medicinal chemistry, 64(19), 14693–14714.

- Carter, D. M., Specker, E., Przygodda, J., Neuenschwander, M., von Kries, J. P., Heinemann, U., ... & Gohlke, U. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer.

- Nieto-Meneses, R., Castillo, R., Hernández-Campos, A., Yépez-Mulia, L., Dea-Ayuela, M. A., Bolás-Fernández, F., ... & Méndez-Cuesta, C. (2022). Benzimidazole Derivatives as New and Selective Inhibitors of Arginase from Leishmania mexicana with Biological Activity against Promastigotes and Amastigotes. Molecules (Basel, Switzerland), 27(19), 6537.

- Singh, M., & Tandon, V. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS omega, 7(2), 2205–2218.

- Carter, D. M., Specker, E., Przygodda, J., Neuenschwander, M., von Kries, J. P., Heinemann, U., ... & Gohlke, U. (2017). Identification of a Novel Benzimidazole Pyrazolone Scaffold That Inhibits KDM4 Lysine Demethylases and Reduces Proliferation of Prostate Cancer Cells. SLAS discovery : advancing life sciences R & D, 22(7), 801–812.

-

Wikipedia. (2023, August 29). Topoisomerase inhibitor. In Wikipedia. [Link]

-

BioWorld. (2024, May 29). Raf kinase inhibitors reported in Enliven Therapeutics patent. Retrieved from [Link]

- Kumar, H., Kim, M. J., Kim, W., & Kim, Y. D. (2022). Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management. International journal of molecular sciences, 23(21), 13359.

- Kumar, A., & Murthy, K. S. (2014). TGR5-mediated signaling pathways to release GLP-1 and PYY and....

- Wagiha, N., El-Koussi, N. A., & Abuo-Rahma, G. E. D. A. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Future medicinal chemistry, 16(3), 225-253.

- Li, X., Wang, Y., Wang, Y., Li, J., & Chen, W. (2021). A Novel TGR5 Activator WB403 Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice.

- Nishinaka-Arai, Y., & Arai, T. (2023). Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. International journal of molecular sciences, 24(6), 5342.

- Kamal, A., Reddy, T. S., & Vishnuvardhan, M. V. P. S. (2015). Selective Inhibition of Bacterial Topoisomerase I by alkynyl-bisbenzimidazoles. PloS one, 10(9), e0139471.

- Ramurthy, S., Subramanian, S., Aikawa, M., Amiri, P., Costales, A., Dove, J., ... & Renhowe, P. A. (2008). Design and synthesis of orally bioavailable benzimidazoles as Raf kinase inhibitors. Journal of medicinal chemistry, 51(22), 7049–7052.

- Singh, M., & Tandon, V. (2011). Synthesis and Biological Activity of Novel Inhibitors of Topoisomerase I: 2-aryl-substituted 2-bis-1H-benzimidazoles. European journal of medicinal chemistry, 46(2), 659–669.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]

- 3. G Protein-Coupled Bile Acid Receptor TGR5 Activation Inhibits Kidney Disease in Obesity and Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. G Protein-Coupled Bile Acid Receptor TGR5 Activation Inhibits Kidney Disease in Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn-links.lww.com [cdn-links.lww.com]

- 12. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Identification of the KDM2/7 Histone Lysine Demethylase Subfamily Inhibitor and its Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rjptonline.org [rjptonline.org]

- 18. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis and biological evaluation of benzyl 2-(1H-imidazole-1-yl) pyrimidine analogues as selective and potent Raf inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 21. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Identification of a Novel Benzimidazole Pyrazolone Scaffold That Inhibits KDM4 Lysine Demethylases and Reduces Proliferation of Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and biological activity of novel inhibitors of topoisomerase I: 2-aryl-substituted 2-bis-1H-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3-Methoxybenzyl)-1H-imidazol-2-amine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminoimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a diverse array of biologically active marine natural products and its role as a versatile pharmacophore in the design of novel therapeutics.[1][2][3] This guide provides a comprehensive overview of the 2-aminoimidazole core, with a specific focus on the promising derivative, 1-(3-Methoxybenzyl)-1H-imidazol-2-amine. We will delve into its chemical identity, proposed synthetic routes, and its potential as a therapeutic agent, supported by data from analogous compounds. This document is intended to serve as a technical resource for researchers engaged in drug discovery and development, offering insights into the synthesis, characterization, and potential applications of this important class of molecules.

Chemical Identity and Molecular Descriptors

A precise understanding of a molecule's structure is fundamental to any research and development endeavor. The canonical SMILES and InChIKey provide a standardized, machine-readable representation of the chemical structure.

Table 1: Molecular Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Canonical SMILES | COc1cccc(Cn2ccnc2N)c1 |

| InChIKey | Not available in public databases |

| Molecular Formula | C11H13N3O |

| Molecular Weight | 203.24 g/mol |

Note: While a definitive, publicly archived InChIKey for this specific molecule could not be located, the provided SMILES string accurately represents its structure based on IUPAC nomenclature.

The 2-Aminoimidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 2-aminoimidazole moiety is a recurring motif in a multitude of natural products, particularly those isolated from marine sponges.[1][2] Its significance in medicinal chemistry stems from its unique electronic and structural properties, which allow it to act as a bioisostere for the guanidine group.[3] This bioisosteric relationship is crucial because the guanidinium cation is a key recognition element in many biological systems, but its high basicity can lead to poor pharmacokinetic profiles. The 2-aminoimidazole group mimics the hydrogen bonding and charge distribution of a protonated guanidine, but with a lower pKa, potentially offering improved drug-like properties.[4]

The therapeutic potential of 2-aminoimidazole derivatives is vast and includes applications as:

-

Antibacterial and Antifungal Agents: Many 2-aminoimidazole compounds exhibit potent activity against a range of microbial pathogens, including drug-resistant strains.[5]

-

Anticancer Agents: The scaffold has been incorporated into molecules designed to target various cancer-related pathways.

-

Anti-inflammatory and Analgesic Agents: Certain derivatives have shown promise in modulating inflammatory responses and pain signaling.[6]

Synthesis of this compound: A Proposed Synthetic Strategy

Proposed Synthetic Pathway

Sources

- 1. PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CID 161332206 | C6H10N6 | CID 161332206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ChemSpider - Wikipedia [en.wikipedia.org]

- 4. MolView | Teaching and Learning Showcase at EMS [showcase.ems.psu.edu]

- 5. youtube.com [youtube.com]

- 6. 1-(3-Methylbenzyl)-1H-imidazole | C11H12N2 | CID 18679298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. MolView [molview.org]

- 8. (1-(3-methoxybenzyl)-1H-imidazol-4-yl)methanamine | C12H15N3O | CID 82285147 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Deep Dive: N-Benzyl-2-Aminoimidazoles as Biofilm Dispersers

Topic: Structure-activity relationship of N-benzyl-2-aminoimidazoles Content Type: Technical Guide / Whitepaper

From Marine Alkaloids to Adjuvant Therapeutics[1]

Executive Summary

The rapid emergence of multidrug-resistant (MDR) bacteria has rendered traditional bactericidal antibiotics increasingly ineffective. A critical factor in this resistance is the formation of biofilms—sessile bacterial communities encased in an extracellular polymeric substance (EPS) that provides up to 1,000-fold higher tolerance to antibiotics than planktonic cells.[1][2]

This guide analyzes the N-benzyl-2-aminoimidazole (2-AI) scaffold, a class of small molecules derived from the marine sponge alkaloid oroidin. Unlike conventional antibiotics, these compounds generally do not kill bacteria; instead, they intercept bacterial signaling pathways (Two-Component Systems) to inhibit biofilm formation and disperse established matrices, thereby re-sensitizing MDR strains to standard therapies.

Chemical Synthesis: The Foundation of SAR

To explore the Structure-Activity Relationship (SAR), one must first master the synthesis. The 2-aminoimidazole core is tautomeric, presenting challenges in regioselective alkylation.

Primary Synthetic Route: Direct Alkylation

While various methods exist (e.g., condensation of

Critical Technical Insight: The 2-amino group is highly nucleophilic. To prevent over-alkylation or reaction at the exocyclic amine, the 2-amino group is often protected (e.g., with a Boc or Trityl group) or the reaction is carefully controlled via stoichiometry and base selection.

Visualization: Synthetic Workflow

The following diagram outlines the logic flow for synthesizing N1-substituted 2-aminoimidazoles.

Figure 1: Step-wise synthetic pathway for N-benzyl-2-aminoimidazoles ensuring regioselectivity.

Structure-Activity Relationship (SAR) Analysis

The SAR of N-benzyl-2-aminoimidazoles is distinct because the biological target is often a response regulator protein rather than a lethal enzymatic target (like PBP or ribosome).

Region A: The 2-Aminoimidazole Head Group

-

The "Anchor": The 2-aminoimidazole moiety is the pharmacophore responsible for hydrogen bond donor/acceptor interactions with the receptor (e.g., aspartate residues in response regulators).

-

Modification Rule: This region is intolerant to modification .

-

Acylation of the 2-amino group (

) typically abolishes activity. -

Removal of the amino group (forming an imidazole) results in total loss of potency.

-

Region B: The Linker (N-Substitution)

-

N1 vs. N2 Substitution: The biological activity is strictly dependent on the position of the benzyl group.

-

N1-Benzyl: Highly active.

-

Exocyclic N-Benzyl: Generally inactive or significantly less potent.

-

-

Linker Length: A methylene bridge (

) is optimal. Extending the chain to ethylene or propylene often reduces biofilm inhibition potency but may increase bactericidal toxicity due to membrane disruption (surfactant effect), which is often undesirable for an adjuvant.

Region C: The Phenyl Ring (The "Tail")

This is the primary driver of potency and selectivity. The electronic and steric properties of substituents on the phenyl ring dictate the IC50.

Key Trends:

-

Halogenation: Substitution with Cl, Br, or F generally increases potency compared to the unsubstituted phenyl ring. This is attributed to increased lipophilicity allowing better penetration into the biofilm matrix or hydrophobic pockets of the target protein.

-

Positioning:

-

Para (4-position) substitution is frequently the most potent.

-

Ortho (2-position) substitution can lead to steric clashes, reducing activity.

-

-

Bicyclics: Replacing the phenyl ring with a naphthyl or benzothiophene system often retains or improves activity, suggesting the binding pocket is large and hydrophobic.

Data Summary: Substituent Effects on Biofilm Inhibition

Representative data derived from Melander et al. (See References) against P. aeruginosa.[2]

| Compound ID | R-Group (Phenyl Substituent) | IC50 (Biofilm Inhibition) | Phenotype |

| 2-AI-1 | H (Unsubstituted) | ~ 85 µM | Weak Inhibitor |

| 2-AI-2 | 4-F | ~ 45 µM | Moderate Inhibitor |

| 2-AI-3 | 4-Cl | ~ 15 µM | Potent Inhibitor |

| 2-AI-4 | 4-Br | ~ 10 µM | Potent Inhibitor |

| 2-AI-5 | 4-CH3 (Alkyl) | ~ 30 µM | Moderate Inhibitor |

| 2-AI-6 | 4-OCH3 (Methoxy) | > 100 µM | Inactive |

Mechanism of Action: Two-Component System Interference

Unlike antibiotics that target cell wall synthesis or translation, 2-AIs target the bacterial "senses."

The Target: Response Regulators

In Gram-negative bacteria (e.g., P. aeruginosa, A. baumannii), biofilm formation is regulated by Two-Component Systems (TCS).

-

Sensor Kinase (SK): Detects environmental stress.

-

Response Regulator (RR): Binds DNA to upregulate biofilm genes (e.g., pel, psl operons).

Mechanism: N-benzyl-2-aminoimidazoles are believed to bind to the receiver domain of the Response Regulator, causing a conformational change that prevents it from binding to DNA. This effectively "blinds" the bacteria to the environmental signal required to trigger biofilm formation.

Visualization: Pathway Interception

Figure 2: 2-AI compounds intercept the signal transduction at the Response Regulator level, forcing bacteria to remain in the planktonic state.

Experimental Protocols

Reliable data depends on rigorous assays. The following protocols are standardized for validating 2-AI activity.

Protocol: Crystal Violet Biofilm Inhibition Assay

This assay quantifies the total biomass of the biofilm (cells + matrix).

Materials:

-

96-well PVC or polystyrene microtiter plates.

-

Bacterial strain (e.g., P. aeruginosa PAO1) grown to mid-log phase.

-

Crystal Violet solution (0.1% w/v).

-

Glacial Acetic Acid (30% v/v).

Workflow:

-

Inoculation: Dilute overnight bacterial culture 1:100 into fresh media (e.g., LB or cation-adjusted Mueller-Hinton Broth).

-

Treatment: Add 100 µL of inoculated media to wells containing 1 µL of 2-AI compound (dissolved in DMSO) at varying concentrations (e.g., 100 µM to 0.5 µM). Include DMSO-only controls.

-

Incubation: Incubate statically at 37°C for 24 hours. Note: Humidity control is vital to prevent evaporation.

-

Washing: Gently discard media. Wash wells 2x with sterile water to remove planktonic cells. Do not disrupt the adhered biofilm.

-

Staining: Add 125 µL of 0.1% Crystal Violet. Incubate for 10-15 minutes at room temperature.

-

Solubilization: Wash wells 3x with water. Air dry. Add 150 µL of 30% Acetic Acid to solubilize the dye.

-

Quantification: Transfer contents to a fresh plate and measure Optical Density (OD) at 550 nm or 590 nm.

-

Calculation:

References

-

Richards, J. J., & Melander, C. (2009). Controlling bacterial biofilms. ChemBioChem, 10(14), 2287-2294. Link

-

Frei, R., Breitbach, A. S., & Blackwell, H. E. (2012).[3] 2-Aminobenzimidazole derivatives strongly inhibit and disperse Pseudomonas aeruginosa biofilms.[1][2] Angewandte Chemie International Edition, 51(21), 5226-5229. Link

-

Rogers, S. A., & Melander, C. (2008). Construction and screening of a 2-aminoimidazole library identifies a small molecule capable of inhibiting and dispersing bacterial biofilms across order, class, and phylum.[4] Angewandte Chemie International Edition, 47(28), 5229-5231. Link

-

Thompson, R. J., et al. (2012). Universal biofilm inhibitors: 2-aminoimidazoles that inhibit and disperse biofilms across bacterial phyla. Organic & Biomolecular Chemistry, 10, 2157-2163. Link

-

Worthington, R. J., & Melander, C. (2013). Combination approaches for combating antimicrobial resistance. Trends in Biotechnology, 31(3), 177-184. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strategies and Approaches for Discovery of Small Molecule Disruptors of Biofilm Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

Literature review of 1-substituted-1H-imidazol-2-amines

Synthetic Architectures, Structural Dynamics, and Pharmacological Utility[1]

Executive Summary

The 1-substituted-1H-imidazol-2-amine scaffold represents a privileged structural motif in medicinal chemistry, distinct from its N-unsubstituted counterparts due to its "locked" tautomeric state and defined steric environment. While the parent 2-aminoimidazole is ubiquitous in marine alkaloids (e.g., Oroidin), the N1-substituted variants have emerged as critical pharmacophores for BACE1 inhibition (Alzheimer's pathology) and biofilm dispersion (antimicrobial resistance).

This guide synthesizes the structural nuances, modern regioselective synthetic methodologies, and validated therapeutic applications of this class, providing a roadmap for their development as chemical probes and therapeutic candidates.

Structural Dynamics & Tautomerism

The reactivity and binding affinity of 2-aminoimidazoles are governed by their prototropic tautomerism.

-

The Tautomeric Lock: In unsubstituted 2-aminoimidazoles, the molecule rapidly equilibrates between the amino (A) and imino (B) forms. Substitution at the N1 position (R ≠ H) effectively "locks" the heterocyclic core into the amino-tautomer form (C), preventing the formation of the symmetrical imino species.

-

Pharmacological Implication: This locking mechanism is vital for target specificity. For instance, in BACE1 inhibition, the N1-substituent directs the orientation of the exocyclic amine towards catalytic aspartic acid residues (Asp32/Asp228), a binding mode unattainable if the ring nitrogen protonation state were fluctuating.

| Feature | Unsubstituted (N1-H) | Substituted (N1-R) |

| Tautomerism | Rapid Amino | Locked Amino form (predominant) |

| Basicity ( | ~8.0 - 8.5 (Resonance stabilized cation) | ~7.5 - 8.0 (Steric/Electronic modulation by R) |

| H-Bonding | Donor and Acceptor at Ring Nitrogens | Obligate Acceptor at N3; Donor at Exocyclic |

| Lipophilicity | Low (High polarity) | Tunable (Dependent on R group) |

Synthetic Architectures

Constructing 1-substituted-2-aminoimidazoles requires navigating regioselectivity challenges. Direct alkylation of 2-aminoimidazole often yields mixtures of N1-alkylated and exocyclic N-alkylated products. Two superior methodologies are detailed below.

Method A: Pd-Catalyzed Carboamination (Modern & Regioselective)

This method, developed for accessing complex alkaloids, utilizes N-propargyl guanidines and aryl triflates.[1] It constructs the imidazole ring while simultaneously installing the N1-substituent and C4/C5 architecture.

Mechanism:

-

Oxidative addition of Aryl Triflate to Pd(0).

-

Carbopalladation across the alkyne.

-

Intramolecular amination to close the ring.

Method B: Modified Cyclocondensation (Scalable)

A robust approach involving the condensation of

Workflow Visualization:

Figure 1: Divergent synthetic pathways for accessing the 1-substituted-2-aminoimidazole core. Method A offers higher complexity tolerance; Method B is preferred for bulk synthesis.

Pharmacological Applications[3][4][5][6][7]

A. BACE1 Inhibition (Alzheimer's Disease)

The 1-substituted-2-aminoimidazole core acts as a transition-state isostere for the peptide bond cleaved by

-

Mechanism: The guanidine-like motif engages in a bidentate hydrogen bond network with the catalytic dyad (Asp32 and Asp228) of the enzyme.

-

SAR Insight: Substitution at N1 (e.g., with a benzyl or phenyl group) occupies the

or

B. Biofilm Dispersion (Antimicrobial Resistance)

Derived from marine sponge alkaloids like Oroidin, these compounds do not kill bacteria (bacteriostatic/bactericidal) but rather disperse established biofilms, resensitizing pathogens to conventional antibiotics.

-

Target: Response regulators (e.g., BfmR in Acinetobacter, QseC sensors).

-

Zinc Chelation: Certain 1-substituted derivatives function by sequestering Zinc, a cofactor required for the stability of the biofilm matrix proteins.

Figure 2: Dual-mechanism of action for biofilm dispersion: Zinc sequestration and direct transcriptional modulation.

Experimental Protocol: Synthesis of 1-Benzyl-1H-imidazol-2-amine

This protocol utilizes the condensation route (Method B) optimized for reliability and safety.

Objective: Synthesis of 1-benzyl-1H-imidazol-2-amine from aminoacetaldehyde diethyl acetal.

Reagents:

-

Aminoacetaldehyde diethyl acetal (1.0 eq)

-

Benzyl bromide (1.0 eq)

-

Cyanamide (50% aq. solution) (1.5 eq)

-

Potassium Carbonate (

) -

Ethanol (Absolute)

Step-by-Step Methodology:

-

N-Alkylation (Precursor Synthesis):

-

Dissolve aminoacetaldehyde diethyl acetal (10 mmol) and

(12 mmol) in DMF (20 mL). -

Add benzyl bromide (10 mmol) dropwise at 0°C.

-

Stir at RT for 12 hours.

-

Workup: Dilute with water, extract with EtOAc, dry over

, and concentrate. Purify the secondary amine via flash chromatography.

-

-

Cyclization:

-

Dissolve the N-benzyl aminoacetal (5 mmol) in Ethanol (15 mL).

-

Add 1M HCl (10 mL) and heat to reflux for 1 hour (to hydrolyze the acetal to the aldehyde in situ).

-

Cool to 0°C and adjust pH to ~4.5 using NaOH.

-

Add Cyanamide (7.5 mmol) dropwise.

-

Heat the mixture to 90°C for 3 hours.

-

-

Isolation:

-

Cool reaction to RT and basify to pH > 10 with 2M NaOH.

-

Extract with DCM (

mL). -

Critical Step: The product is polar.[2] Ensure thorough extraction or use a continuous liquid-liquid extractor.

-

Recrystallize from

/Hexanes or purify via HPLC (C18 column) if high purity is required for biological assay.

-

Validation Criteria:

-

1H NMR (

): Look for the characteristic singlets/doublets of the imidazole ring protons at -

MS (ESI):

peak corresponding to the calculated mass.[3]

References

-

Chiriano, G., et al. (2012). A small chemical library of 2-aminoimidazole derivatives as BACE-1 inhibitors: Structure-based design, synthesis, and biological evaluation.[4] European Journal of Medicinal Chemistry. Link

-

Melander, C., et al. (2022). 2-Aminoimidazoles Inhibit Mycobacterium abscessus Biofilms in a Zinc-Dependent Manner. International Journal of Molecular Sciences. Link

-

Munj, S. M., & Patil, P. B. (2023). Drug Discovery to Drug Development of BACE1 Inhibitor as Antialzheimer's: A Review.[5] Current Topics in Medicinal Chemistry. Link

-

Thompson, R., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Organic Letters. Link

-

Healey, R. S., et al. (2020). Inhibition of biofilm formation and antibacterial potentiation by 2-aminoimidazole compounds.[6] Journal of Veterinary Pharmacology and Therapeutics. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pharmacyjournal.net [pharmacyjournal.net]

- 3. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles [mdpi.com]

- 4. A small chemical library of 2-aminoimidazole derivatives as BACE-1 inhibitors: Structure-based design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]

Methodological & Application

Application Note: Purification Strategies for 1-(3-Methoxybenzyl)-1H-imidazol-2-amine

Introduction & Chemical Context

1-(3-Methoxybenzyl)-1H-imidazol-2-amine is a functionalized 2-aminoimidazole, a scaffold frequently utilized in medicinal chemistry as a bioisostere for guanidines or as a precursor to bicyclic heterocycles (e.g., imidazopyrimidines).

Chemical Challenges in Purification:

-

Basicity: The 2-aminoimidazole motif is basic (

), making the free base prone to streaking on standard acidic silica gel. -

Polarity: The molecule possesses a polar "head" (aminoimidazole) and a lipophilic "tail" (methoxybenzyl), creating solubility characteristics that can be exploited for purification.

-

Stability: Free base 2-aminoimidazoles can be hygroscopic or sensitive to oxidation (browning) upon prolonged air exposure. Conversion to a salt form (e.g., HCl, fumarate) is often required for long-term stability.

This guide outlines a tiered purification strategy, moving from high-throughput crude cleanup (Acid-Base Extraction) to high-purity isolation (Recrystallization/Chromatography) and final stabilization (Salt Formation).

Pre-Purification Assessment

Before initiating bulk purification, perform the following diagnostic checks on the crude reaction mixture.

Thin Layer Chromatography (TLC) Profiling

Standard silica plates are acidic. To prevent "streaking" of the basic amine, the TLC chamber must be basified.

-

Stationary Phase: Silica Gel 60

-

Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (

) [90:9:1 v/v/v]. -

Visualization: UV (254 nm) and Iodine stain (amines turn brown).

-

Target

: Aim for

Solubility Check

Test the crude solid in the following solvents (10 mg/mL):

-

Water (pH 7): Likely poor solubility.

-

0.1 M HCl: Should dissolve completely (protonation of imidazole ring).

-

Ethyl Acetate (EtOAc): Moderate to good solubility.

-

Hexanes: Insoluble (useful for triturating impurities).

Method 1: Acid-Base Extraction (The "Workhorse")

This method is the most efficient first step to remove non-basic impurities (e.g., unreacted 3-methoxybenzyl chloride, neutral byproducts) and inorganic salts.

Principle: The 2-aminoimidazole is selectively protonated into the aqueous phase at low pH, leaving non-basic impurities in the organic phase. It is then recovered by basification.

Protocol:

-

Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) (approx. 10-15 mL per gram of crude).

-

Acid Extraction:

-

Extract the organic layer twice with 1.0 M HCl (2 x volume of organic layer).

-

Mechanistic Note: The product (

) will exist as the cationic hydrochloride salt in the aqueous layer.

-

-

Organic Wash (Discard):

-

Combine the acidic aqueous layers.

-

Wash the aqueous layer once with fresh EtOAc to remove any entrained neutral lipophiles.

-

-

Basification & Recovery:

-

Cool the aqueous layer in an ice bath (exothermic reaction).

-

Slowly adjust pH to >10 using 4.0 M NaOH or saturated

. The solution should become cloudy as the free base precipitates/oils out.

-

-

Final Extraction:

-

Extract the basic aqueous mixture three times with DCM or EtOAc (DCM is preferred for better solubility of the free base).

-

Combine organic extracts, dry over anhydrous

, filter, and concentrate in vacuo.

-

Yield Expectation: >90% recovery of basic components. Purity: Typically increases from crude to >95%.

Method 2: Flash Column Chromatography[1]

If acid-base extraction does not yield sufficient purity (e.g., presence of regioisomeric N-alkylated byproducts), use flash chromatography.

Critical Modification: Standard silica gel is slightly acidic (

Protocol:

-

Stationary Phase: Silica Gel (40-63 µm).

-

Column Pre-treatment: Slurry pack the column using the mobile phase containing 1% Triethylamine (

) or 1% -

Mobile Phase Gradient:

-

Solvent A: DCM

-

Solvent B: MeOH containing 1%

(or -

Gradient: 0% B for 2 CV (Column Volumes), then 0%

10% B over 15 CV.

-

-

Loading: Dissolve crude in minimal DCM. If solubility is poor, use a "dry load" technique (adsorb crude onto Celite or Silica).

Method 3: Recrystallization (Polishing)

For high-purity applications (>99%) or X-ray crystallography, recrystallization is the gold standard.

Solvent Systems:

-

Ethyl Acetate / Hexanes: Dissolve in hot EtOAc, add Hexanes dropwise until turbid, cool slowly.

-

Ethanol / Diethyl Ether: Dissolve in minimal hot Ethanol, add Et2O until cloudy.

-

Acetonitrile: Often effective for polar aromatics; heat to reflux and cool to

.

Procedure:

-

Dissolve the semi-pure solid in the minimum amount of boiling "good" solvent (e.g., EtOAc).

-

Filter while hot (if insoluble particles are present).

-

Add the "anti-solvent" (e.g., Hexane) dropwise until a faint cloudiness persists.

-

Add one drop of the "good" solvent to clear the solution.

-

Allow to cool to room temperature undisturbed, then place in a fridge (

) for 12 hours.

Method 4: Salt Formation (Stabilization)

The free base of this compound may oxidize over time. Converting it to a Hydrochloride (HCl) or Fumarate salt improves stability and water solubility.

HCl Salt Protocol:

-

Dissolve the purified free base in Diethyl Ether (

) or DCM . -

Cool to

. -

Add 2.0 M HCl in Diethyl Ether (1.1 equivalents) dropwise with vigorous stirring.

-

The salt will precipitate immediately as a white/off-white solid.

-

Filter the solid under Nitrogen/Argon (to prevent moisture absorption) and wash with cold

. -

Dry under high vacuum.

Workflow Visualization

Logic Flow for Purification Selection

Caption: Decision matrix for selecting the optimal purification route based on crude purity profile.

Quality Control (QC) & Validation

Confirm the identity and purity of the final isolated material using these parameters.

1. Proton NMR (

-

3.73 (s, 3H,

-

5.05 (s, 2H,

-

6.60 (s, 2H, imidazole

- 6.80 - 7.30 (m, 4H, Aromatic Benzyl protons)

-

5.50 - 6.00 (bs, 2H,

2. HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV at 254 nm.[1]

References

-

General Synthesis of 2-Aminoimidazoles: Perrone, S., et al. "An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents."[2][3] Molecules, vol. 21, no. 7, 2016. Link

-

Recrystallization Solvents & Techniques: University of Rochester, Department of Chemistry. "Tips and Tricks: Recrystallization Solvents." Link

-

Acidity and Basicity of Imidazoles: Guzel, O., et al. "Determination of pKa values of some novel benzimidazole salts." Journal of Molecular Liquids, 2009. (Contextual reference for imidazole pKa ranges). Link

-

Chromatography of Basic Amines: Cytiva Life Sciences. "Purification Strategies: Combining Techniques." Link

Sources

Reaction conditions for benzyl halide coupling with 2-aminoimidazole

The following Application Note and Protocol guide is structured to provide high-level scientific insight and actionable laboratory procedures for the coupling of benzyl halides with 2-aminoimidazole.

Executive Summary & Strategic Decision Matrix

The alkylation of 2-aminoimidazole (2-AI) presents a classic challenge in heterocyclic chemistry: Regioselectivity . The 2-AI scaffold contains three nucleophilic nitrogen atoms: the two ring nitrogens (

When coupling with benzyl halides (e.g., benzyl bromide/chloride), the reaction is thermodynamically driven to favor the ring nitrogen (

Decision Matrix: Which Protocol Do You Need?

| Desired Product | Target Site | Recommended Reagents | Mechanism | Protocol Section |

| 1-Benzyl-2-aminoimidazole | Ring Nitrogen ( | Benzyl Halide + Strong Base (KOH/NaH) | Protocol A | |

| Exocyclic Amine ( | Benzaldehyde + NaBH | Reductive Amination | Protocol B |

Mechanistic Insight: The Regioselectivity Paradox

To control the reaction, one must understand the tautomeric equilibrium of the 2-aminoimidazole core.

Tautomerism and Nucleophilicity

2-Aminoimidazole exists primarily in the amino-tautomer form. However, upon deprotonation by a base, the negative charge is delocalized across the amidine system (

-

Exocyclic Amine (

): Its lone pair is heavily involved in resonance with the imidazole ring (guanidine-like character), significantly reducing its nucleophilicity toward alkyl halides. -

Ring Nitrogen (

): In the anionic state, the ring nitrogen possesses high electron density and is less sterically hindered, making it the primary site of attack for "hard" electrophiles like benzyl halides.

Pathway Visualization

The following diagram illustrates the divergent pathways based on reagent selection.

Figure 1: Divergent synthesis pathways. Direct alkylation with halides favors ring substitution (Red), while reductive amination targets the exocyclic amine (Green).[1]

Experimental Protocols

Protocol A: Synthesis of 1-Benzyl-2-aminoimidazole (Ring Alkylation)

Objective: Direct coupling of benzyl bromide with 2-aminoimidazole at the

Materials

-

Substrate: 2-Aminoimidazole hemisulfate (or hydrochloride).

-

Electrophile: Benzyl bromide (1.1 equiv).

-

Base: Potassium Hydroxide (KOH) (2.5 equiv) or Sodium Hydride (NaH) (1.2 equiv).

-

Solvent: Ethanol (Abs.) for KOH method; DMF (Dry) for NaH method.

Procedure (Method A1: KOH/Ethanol - Recommended for Scalability)

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-aminoimidazole hemisulfate (1.0 mmol) in absolute ethanol (10 mL).

-

Deprotonation: Add KOH pellets (2.5 mmol) to the solution. Stir at room temperature for 30 minutes. Note: The solution may become cloudy as potassium sulfate precipitates.

-

Addition: Add benzyl bromide (1.1 mmol) dropwise over 5 minutes.

-

Reaction: Heat the mixture to reflux (78°C) for 6–12 hours. Monitor conversion by TLC (mobile phase: 10% MeOH in DCM).

-

Workup:

-

Purification: Dissolve the residue in DCM (20 mL) and wash with water (2 x 10 mL) to remove unreacted starting material. Dry organic layer over Na

SO

Expected Yield: 75–85% Key Reference: ResearchGate, 2008 [1]; Benchchem, 2025 [2].[1]

Protocol B: Synthesis of -Benzyl-2-aminoimidazole (Exocyclic Alkylation)

Objective: Selective functionalization of the exocyclic amine.

Note: This uses Benzaldehyde , not Benzyl Halide, to avoid the

Procedure

-

Imine Formation: In a flask, combine 2-aminoimidazole (1.0 mmol) and benzaldehyde (1.0 mmol) in Methanol (10 mL).

-

Equilibrium: Stir at room temperature for 2–4 hours. Optional: Add 3Å molecular sieves to drive imine formation.

-

Reduction: Cool the mixture to 0°C. Add Sodium Borohydride (NaBH

) (1.5 mmol) portion-wise over 15 minutes. -

Completion: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Quench & Workup: Quench with water (5 mL). Evaporate methanol. Extract aqueous residue with Ethyl Acetate (3 x 15 mL).

-

Purification: Flash chromatography (DCM:MeOH:NH

OH 90:9:1).

Expected Yield: 60–75% Key Reference: Arkivoc, 2008 [3]; Benchchem, 2025 [4].[1]

Reaction Optimization Data

The following table summarizes the effect of base and solvent on the Ring (

| Entry | Base | Solvent | Temp (°C) | Yield ( | Regioselectivity ( |

| 1 | K | DMF | 60 | 58% | 60:40 (Poor) |

| 2 | KOH | Ethanol | Reflux | 82% | >95:5 |

| 3 | NaH | THF | 0 | 78% | >90:10 |

| 4 | Et | DCM | RT | <20% | N/A (Low conversion) |

Data synthesized from comparative analysis of benzimidazole/imidazole alkylation studies [1][5].

References

-

Regioselective Reaction of 2-Hydroxyliminoimidazolidine-O-sulfonate with Benzyl Bromides. ResearchGate. (Accessed 2025).[2][3][4][5][6]

-

Synthesis of 1-Benzylimidazole from imidazole and benzyl chloride. Benchchem. (Accessed 2025).[2][3][4][5][6]

-

Synthesis of functionalized benzyl amines by reductive amination. Arkivoc. (Accessed 2025).[2][3][4][5][6]

-

Protocol for N-Alkylation of 2-Aminothiazoles (Analogous Heterocycle). Benchchem. (Accessed 2025).[2][3][4][5][6]

-

Development of a selective and scalable N1-indazole alkylation. National Institutes of Health (PMC). (Accessed 2025).[2][3][4][5][6]

Sources

Microwave-assisted synthesis of 1-substituted-2-aminoimidazoles

Executive Summary & Scientific Context

The 2-aminoimidazole (2-AI) scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for a vast class of marine alkaloids (e.g., oroidin, clathrodin) and acting as a potent inhibitor of bacterial biofilm formation. While 2-AIs are highly desirable, their synthesis via conventional thermal heating is often plagued by long reaction times (12–48 hours), harsh acidic conditions, and competitive polymerization of the sensitive guanidine/cyanamide intermediates.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) workflow that circumvents these thermal limitations. By leveraging the high dielectric loss tangents of polar precursors, we can achieve rapid superheating and selective activation of nucleophilic centers.

We present two distinct protocols:

-

The "Ermolat’ev-Van der Eycken" Protocol (Route A): A high-fidelity, one-pot/two-step sequence involving the ring-degradation of imidazo[1,2-a]pyrimidine intermediates. This is the preferred route for regioselective 1-substitution.

-

The Modified Marckwald Condensation (Route B): A direct condensation of

-haloketones with

Mechanistic Insight: The Microwave Advantage

In the synthesis of 2-aminoimidazoles, the rate-determining step is often the nucleophilic attack of the guanidine or amidine nitrogen on the

-

Thermal Challenge: Conventional heating requires refluxing in ethanol or DMF for hours. The prolonged heat exposure often degrades the

-haloketone (via dimerization) or hydrolyzes the guanidine. -

Microwave Solution: The polar transition states in the cyclization process possess a higher dipole moment than the ground state. Microwave irradiation stabilizes this transition state (specific microwave effect) while the rapid volumetric heating (

) allows the reaction to outcompete side reactions.

Visualizing the Synthetic Strategy

Figure 1: Decision tree for synthetic pathways. Route A is recommended for complex 1-substitutions to avoid regioisomer mixtures.

Protocol A: The "Ermolat’ev" Pyrimidine Degradation

Best for: High yields, precise 1-substitution, and avoiding regioisomers. Reference: Based on the work of Ermolat’ev & Van der Eycken [1, 2].[1][2][3]

The Concept

This ingenious method builds a fused bicyclic system (imidazo[1,2-a]pyrimidine) and then chemically "deletes" the pyrimidine ring using hydrazine, leaving behind the decorated imidazole core. The substituent on the exocyclic amine of the starting pyrimidine becomes the N1-substituent of the final imidazole.

Materials

-

Reagent A: 2-(Alkylamino)pyrimidine (1.0 equiv) [Defines the N1-substituent]

-

Reagent B:

-Bromoketone (1.2 equiv) [Defines the C4/C5 substituent] -

Reagent C: Hydrazine hydrate (6–10 equiv)

-

Solvent: Acetonitrile (Step 1), Ethanol (Step 2)

Step-by-Step Workflow

-

Salt Formation (Cyclization):

-

In a 10 mL microwave vial, dissolve Reagent A (1.0 mmol) and Reagent B (1.2 mmol) in Acetonitrile (3 mL).

-

Seal the vial with a PTFE/silicone cap.

-

MW Irradiation: Heat to 130 °C for 15 minutes (High absorption).

-

Observation: The imidazo[1,2-a]pyrimidinium salt often precipitates.

-

Workup: If precipitated, filter and wash with cold ether. If soluble, evaporate solvent and proceed.

-

-

Ring Degredation (Hydrazinolysis):

-

Resuspend the intermediate salt in Ethanol (3 mL).

-

Add Hydrazine hydrate (approx. 6–10 equiv).

-

MW Irradiation: Heat to 150 °C for 10–15 minutes .

-

Note: Hydrazine is a strong nucleophile that attacks the electron-deficient pyrimidine ring (specifically at C-5/C-7 positions), causing ring opening and recyclization.

-

-

Purification:

-

Cool to room temperature.[4]

-

Evaporate volatiles under reduced pressure.

-

Partition between EtOAc and saturated NaHCO₃.

-

Purify organic layer via flash chromatography (DCM/MeOH).

-

Data Summary: Route A Efficiency

| Entry | R¹ (N-Substituent) | R² (C-Substituent) | MW Time (Total) | Yield (%) |

| 1 | Methyl | Phenyl | 25 min | 88% |

| 2 | Benzyl | 4-Br-Phenyl | 25 min | 82% |

| 3 | n-Butyl | Methyl | 30 min | 76% |

Protocol B: Direct Cyclization with N-Substituted Guanidines

Best for: Rapid library generation, simple alkyl/aryl substituents. Reference: Adapted from classic cyclocondensations improved by MW [3].

The Concept

A direct reaction between an

Step-by-Step Workflow

-

Preparation:

-

Combine

-Bromoketone (1.0 mmol) and -

Tip: If using guanidine hydrochloride salts, add 1.2 equiv of

or

-

-

MW Irradiation:

-

Temperature: 140 °C.

-

Time: 15–20 minutes.

-

Pressure Limit: Set to 15 bar (ethanol generates pressure).

-

-

Workup:

-

Pour reaction mixture into water.

-

Extract with EtOAc.[5]

-

The product is often basic; an acid-base extraction (1M HCl wash

basify aqueous layer

-

Critical Troubleshooting & Optimization

Solvent Selection in MAOS

Microwave heating relies on the loss tangent (

-

Ethanol (

): Excellent for these reactions. Good coupling, solubilizes polar intermediates. -

Acetonitrile (

): Weak absorber. Requires adding an ionic liquid or using "high absorption" settings if the reagents aren't polar enough (though the salt intermediate usually provides sufficient polarity). -

DMF (

): Good for high temperatures (>150 °C) but difficult to remove.

Regioselectivity Check

For Route B , verify the position of the substituent using HMBC NMR.

-

1-Substituted: Cross-peaks between the

-alkyl protons and the imidazole C2/C5. -

2-Amino Substituted (Exocyclic): Different coupling pattern; often the NH proton is visible in DMSO-

. -

Recommendation: Use Route A if unambiguous 1-substitution is required.

References

-

Ermolat'ev, D. S., & Van der Eycken, E. V. (2008).[3] Efficient One-Pot, Two-Step, Microwave-Assisted Procedure for the Synthesis of Polysubstituted 2-Aminoimidazoles.[1] The Journal of Organic Chemistry, 73(17), 6691–6697.

-

Ermolat'ev, D. S., et al. (2011). One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles. Molecular Diversity, 15, 491–496.[6]

-

Li, F., et al. (2012). Microwave-Assisted Synthesis of 2-Aminoimidazoles. Current Organic Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.msu.ru [chem.msu.ru]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]

- 6. One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Storage and stability of 1-(3-Methoxybenzyl)-1H-imidazol-2-amine solutions

Application Note: Storage, Stability, and Handling of 1-(3-Methoxybenzyl)-1H-imidazol-2-amine

Executive Summary

This technical guide defines the protocols for the handling, storage, and stability maintenance of This compound (CAS: 1184806-51-6).[1] As a 2-aminoimidazole derivative, this compound exhibits unique tautomeric behaviors and nucleophilic reactivities that distinguish it from standard heterocyclic amines. Improper handling leads to oxidative dimerization, carbamate formation (CO₂ absorption), and gradual discoloration, which can introduce significant artifacts in biological assays or synthetic workflows.[2]

Critical Directive: This compound is hygroscopic and air-sensitive in solution.[1] It must be handled under inert gas (Nitrogen/Argon) whenever possible.[2]

Physicochemical Profile & Tautomeric Logic

To understand the stability requirements, one must understand the molecular behavior.[2] this compound exists in a tautomeric equilibrium.[1] While the amino form is often drawn, the imino form (2-iminoimidazoline) contributes significantly to its reactivity profile, particularly regarding solubility and oxidation susceptibility.[2]

| Property | Description | Implication for Handling |

| Molecular Formula | C₁₁H₁₃N₃O | MW: 203.24 g/mol |

| Primary Reactivity | Nucleophilic Exocyclic Amine | Prone to Schiff base formation (avoid ketones/aldehydes).[1] |

| Secondary Reactivity | Electron-Rich Imidazole Ring | Susceptible to oxidative dimerization and electrophilic attack.[1] |

| pKa (Predicted) | ~7.5 - 8.5 (Basic) | Will absorb atmospheric CO₂ to form carbamate salts.[1] |

| Solubility | DMSO (>50 mM), Methanol, Ethanol | Avoid Acetone (forms stable imines).[2] |

Critical Degradation Pathways

The stability of this compound is threatened by three primary mechanisms. Understanding these allows for the implementation of self-validating storage protocols.

Mechanism A: Oxidative Dimerization

2-Aminoimidazoles are chemically related to marine alkaloids (e.g., oroidin) and are prone to radical-mediated oxidative coupling.[1] In the presence of oxygen and light, the electron-rich ring can dimerize, leading to colored impurities (yellow/brown) and loss of titer.[2]

Mechanism B: Atmospheric Carbamylation

Like many reactive amines, the exocyclic nitrogen can react with atmospheric CO₂ to form a carbamic acid/carbamate species.[2]

-

Symptom:[3][4][5] The solid material becomes "sticky" or gains weight over time.

-

Reversibility: Often reversible upon acidification, but alters the effective molarity of the stock solution.[2]

Mechanism C: Schiff Base Formation

-

Strict Prohibition: Never dissolve this compound in Acetone or Methyl Ethyl Ketone (MEK).[2] The primary amine will rapidly condense with the ketone solvent to form an imine (Schiff base), completely destroying the reagent.[2]

Visualization of Degradation Logic

The following diagram illustrates the causality between environmental stressors and chemical degradation.

Figure 1: Critical degradation pathways.[1] Red nodes indicate environmental threats; grey nodes indicate degradation products.[2]

Protocol: Preparation of Master Stock Solutions

Objective: Create a stable 50 mM stock solution in DMSO with a shelf-life of >6 months.

Reagents Required:

-

This compound (Solid)[1]

-

Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, stored over molecular sieves.[2]

-

Argon or Nitrogen gas line.

-

Amber glass vials with PTFE-lined caps.[1]

Step-by-Step Methodology:

-

Equilibration: Allow the vial of solid compound to warm to room temperature before opening to prevent moisture condensation on the cold solid.

-

Weighing: Weigh the target amount (e.g., 10.16 mg for 1 mL of 50 mM solution) rapidly to minimize exposure to humid air.

-

Solubilization:

-

Add Anhydrous DMSO.

-

Vortex for 30 seconds. The solution should be clear and colorless.

-

Note: If the solution appears yellow immediately, the solid may have already undergone partial oxidation.[2]

-

-

Aliquot Strategy (The "Single-Use" Rule):

-

Do not store the bulk stock in one bottle.

-

Divide the stock into small aliquots (e.g., 50 µL or 100 µL) in amber microtubes or glass vials.

-

This prevents repeated freeze-thaw cycles, which introduces moisture and oxygen.

-

-

Inert Gas Overlay: Gently blow a stream of Argon or Nitrogen into the headspace of each vial before capping immediately.

-

Storage: Place aliquots at -20°C or -80°C .

Storage & Stability Matrix

Use this matrix to determine the viability of your compound based on current storage conditions.

| State | Condition | Stability Estimate | Notes |

| Solid (Powder) | -20°C, Desiccated, Dark | 2 Years | Keep container tightly sealed to prevent CO₂ absorption.[1] |

| Solid (Powder) | RT, Ambient Air | < 1 Month | Will absorb moisture and CO₂; may turn yellow.[2] |

| DMSO Stock | -20°C, Argon Overlay | 6 - 12 Months | Preferred Storage Method. |

| DMSO Stock | RT, Light Exposed | < 1 Week | Rapid photo-oxidation likely.[1] |

| Aqueous Buffer | pH 7.4, RT | < 24 Hours | Prepare fresh.[2] Do not store. |

| Acetone Soln. | Any Temp | 0 Minutes | Immediate degradation (Schiff base).[2] |

Quality Control (QC) Protocol

Before using a stored stock for critical experiments (e.g., Kd determination, cell signaling), perform this System Suitability Test (SST).[2]

Method: HPLC-UV (Reverse Phase)[1]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]

-

Mobile Phase A: Water + 0.1% Formic Acid (or TFA).[2]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: 254 nm (aromatic) and 210 nm (amide/amine).[1][2]

Acceptance Criteria:

-

Purity: Main peak area > 95%.

-

Appearance: Solution must be clear/colorless. Any yellow tint indicates >5% degradation (dimer formation).[2]

-

Retention Time Shift: If the peak shifts significantly or broadens, suspect carbamate formation or hydrolysis.[2]

Experimental Workflow Diagram

The following workflow ensures data integrity from the moment the compound is received.

Figure 2: Standard Operating Procedure (SOP) for handling this compound.

References

-

Structural Class Analysis: Olofson, R. A., & Kendall, R. V. (1970).[2] Protection of 2-aminoimidazoles and the synthesis of 2-aminoimidazole derivatives. Journal of Organic Chemistry.

-

Oxidative Instability: Richards, J. J., & Melander, C. (2009).[2] Controlling bacterial biofilms with marine alkaloid derivatives. ChemBioChem (Discusses 2-aminoimidazole handling).

-

General Handling of Amines: National Center for Biotechnology Information (2023). PubChem Compound Summary for 2-Aminoimidazole. (General stability data for the pharmacophore). [1][2]

-